5-BROMO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE
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Overview
Description
5-BROMO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a thiazole ring, a piperidine ring, and a thiophene sulfonamide group
Mechanism of Action
Target of action
They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
Thiazole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological effects .
Biochemical pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological effects .
Result of action
Thiazole derivatives are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. The thiazole ring can be synthesized via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in an ester compound . The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the thiophene sulfonamide group is attached via a sulfonation reaction using appropriate sulfonating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation step and the development of more efficient catalysts for the nucleophilic substitution reaction.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
5-BROMO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Similar in structure but with different functional groups.
Benzothiazole derivatives: Share the thiazole ring but differ in their biological activity and applications.
Uniqueness
5-BROMO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-SULFONAMIDE is unique due to its combination of a thiazole ring, a piperidine ring, and a thiophene sulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-bromo-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S3/c13-10-1-2-11(20-10)21(17,18)15-9-3-6-16(7-4-9)12-14-5-8-19-12/h1-2,5,8-9,15H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVBMDRHJHVWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(S2)Br)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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